3-Demethyl Thiocolchicine-d3

描述

Background and Significance within the Colchicinoid Class of Compounds

3-Demethyl Thiocolchicine-d3 (B12409259) belongs to the colchicinoid class of compounds, a family of pseudoalkaloids naturally derived from plants like Colchicum autumnale and Gloriosa superba. biotech-spain.com The parent compound of this class, colchicine (B1669291), is renowned for its potent anti-mitotic activity, a property that has made it a cornerstone treatment for gout and a subject of extensive cancer research. biotech-spain.comnih.gov The primary mechanism of action for colchicinoids is their ability to bind to tubulin, the protein subunit of microtubules. nih.gov This interaction disrupts microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov This disruption of the cellular skeleton makes colchicine binding site inhibitors (CBSIs) a promising category of anti-cancer agents. nih.gov

The specific compound, 3-Demethyl Thiocolchicine (B1684108), is a known human metabolite of Thiocolchicoside (B1682803), a semi-synthetic analogue of colchicine used clinically in some countries as a muscle relaxant with anti-inflammatory and analgesic properties. drugbank.comwikipedia.orgselleckchem.com Thiocolchicoside itself is a glucoside derivative, and upon oral administration, it is metabolized in the intestines to its aglycone form, 3-Demethylthiocolchicine (B195318) (also referred to in literature as M2 or SL59.0955). drugbank.comeuropa.euworldmedicine.uz

The structural modifications that distinguish 3-Demethyl Thiocolchicine from colchicine are significant. The replacement of the methoxy (B1213986) group at the C-10 position with a methylthio (SCH3) group, creating a "thioether," has been shown in studies to invariably increase the potency of the compound as an inhibitor of tubulin polymerization. nih.gov Furthermore, the demethylation at the C-3 position is a critical metabolic step. Research has demonstrated that derivatives of 3-demethylthiocolchicine can exhibit superior activity compared to the parent drug, suggesting this metabolite is a key pharmacologically active entity. nih.gov In fact, some research suggests that 3-demethylthiocolchicine represents a broad-spectrum antitumor agent of considerable promise and potentially a less toxic substitute for colchicine. nih.gov However, this metabolite has also been associated with aneuploidy (the presence of an abnormal number of chromosomes in a cell), which is a safety concern that necessitates careful study. europa.euworldmedicine.uz

Rationale for Deuterium (B1214612) Labeling in Investigational Studies

The introduction of deuterium, a stable, non-radioactive heavy isotope of hydrogen, into a drug molecule is a strategic tool in modern pharmaceutical research. researchgate.net This process, known as deuteration, can significantly alter a molecule's properties in a predictable way, primarily due to the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down the rate of chemical reactions, including metabolic processes in the body.

There are two primary rationales for deuterium labeling in investigational drug studies:

Altering Pharmacokinetic Profiles: By selectively replacing hydrogen atoms at sites of metabolic breakdown ("soft spots") with deuterium, researchers can slow down the metabolism of a drug. This can lead to a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen. In the context of colchicinoids, which can have dose-limiting toxicities, improving the pharmacokinetic profile could enhance the therapeutic index. biotech-spain.comresearchgate.net For instance, a study on deuterated colchicine liposomes found that deuteration of the B ring reduced drug toxicity and improved the anti-tumor response in a breast cancer model. researchgate.net

Use as an Internal Standard: This is the most direct and common application for 3-Demethyl Thiocolchicine-d3. In pharmacokinetic studies, it is crucial to accurately measure the concentration of a drug and its metabolites in biological samples (like plasma or urine). Mass spectrometry is the analytical method of choice for this. By adding a known quantity of the deuterated version of the analyte (in this case, this compound) to the sample, it can serve as a perfect internal standard. Since it is chemically identical to the non-deuterated compound but has a different mass, it behaves identically during sample extraction and analysis but is distinguishable by the mass spectrometer. This allows for precise and accurate quantification of the non-deuterated metabolite, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Thiocolchicoside.

Overview of Current Research Landscape and Key Academic Questions

The current research on colchicinoids is largely focused on overcoming the primary obstacle that has limited their use in cancer chemotherapy: their high toxicity. biotech-spain.comnih.gov The academic challenge is to uncouple the potent anti-tubulin activity from the adverse side effects. This has led to the synthesis and evaluation of numerous analogues designed to have a better therapeutic window.

Key academic questions in this field that relate to this compound include:

Understanding Metabolism and Toxicity: Since 3-Demethylthiocolchicine (M2) is a major metabolite of Thiocolchicoside and has been linked to potential cell damage and aneuploidy, a critical research area is to fully understand its formation and fate in the body. europa.euworldmedicine.uz How quickly is it formed? What are its subsequent metabolic pathways? How do its concentrations correlate with both therapeutic effects and toxicity?

Accurate Pharmacokinetic Profiling: To answer the questions above, robust and validated bioanalytical methods are required. The development of methods to precisely quantify Thiocolchicoside and its active metabolites, including the glucuronidated form (M1) and the aglycone (M2), is essential for clinical and preclinical studies. nih.gov This is precisely where this compound plays its vital role as an indispensable tool (an internal standard) for these quantitative analyses.

Developing Safer Analogues: Research groups are actively synthesizing new derivatives of colchicine and thiocolchicine to find compounds that retain anti-cancer efficacy but show less toxicity in non-tumor cells. biotech-spain.comresearchgate.net Understanding the structure-activity relationship (SAR) and structure-toxicity relationship is paramount. By accurately measuring metabolites like 3-Demethylthiocolchicine, researchers can better understand which structural modifications influence the metabolic profile in a beneficial way.

In essence, while this compound is not investigated as a therapeutic agent itself, it is a crucial research chemical. Its existence and application are driven by the need to answer fundamental questions about the pharmacokinetics and safety of its parent compounds, thereby supporting the broader academic goal of developing safer and more effective colchicinoid-based therapies.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | nih.gov |

| Molecular Formula | C₂₁H₂₀D₃NO₅S | nih.gov |

| Molecular Weight | ~404.5 g/mol | nih.gov |

| Parent Drug | Thiocolchicoside | drugbank.comwikipedia.org |

| Metabolic Precursor | 3-Demethylthiocolchicine | europa.euworldmedicine.uz |

| Primary Application | Labeled internal standard for mass spectrometry | - |

Table 2: Key Compounds in the Thiocolchicoside Metabolic Pathway

| Compound Name | Common Name(s) | Role / Significance |

| Thiocolchicoside | - | Parent drug; muscle relaxant. selleckchem.com |

| 3-Demethylthiocolchicine | M2, SL59.0955 | Active aglycone metabolite; linked to aneuploidy risk. europa.euworldmedicine.uz |

| 3-O-glucurono-demethylcolchicine | M1, SL18.0740 | Major circulating active metabolite. worldmedicine.uznih.gov |

| This compound | - | Deuterated internal standard for quantifying 3-Demethylthiocolchicine. |

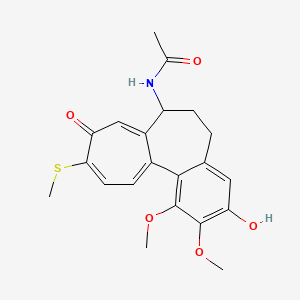

Structure

3D Structure

属性

IUPAC Name |

N-(3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYOHQGXPPVIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Demethyl Thiocolchicine D3

Regioselective Demethylation and Thioether Bond Formation

The synthesis of the core structure, 3-demethyl thiocolchicine (B1684108), requires the precise and selective removal of the methyl group from the C-3 position of the A ring of thiocolchicine. This regioselectivity is a significant chemical challenge, leading to the development of both chemical and biocatalytic strategies.

Chemical Synthesis Pathways and Optimized Reaction Conditions for Demethylated Thiocolchicine Analogues

Traditional chemical demethylation of colchicinoids, including thiocolchicine, often presents significant challenges. The use of aggressive and toxic reagents is common, and these methods frequently lack the desired regioselectivity. nih.gov Chemical demethylation of colchicine (B1669291) can result in a mixture of 1-, 2-, 3-, and 10-mono-, di-, and tri-demethylated derivatives. calonmedical.com This lack of specificity leads to complex product mixtures that are difficult to separate, and the yields of the desired 3-demethylated product are often low, in the range of 40-50%, making the process inefficient for large-scale production. calonmedical.com

While specific conditions have been developed for other positions, such as the selective ether cleavage of thiodemecolcine (B1195254) at the C-2 position using concentrated sulfuric acid, achieving selective C-3 demethylation chemically remains a formidable task. epa.govacs.org The inherent difficulties and low yields associated with chemical routes have driven researchers to explore more efficient and selective alternatives. nih.gov

Biocatalytic Approaches and Microbial Biotransformations for Targeted Demethylation (e.g., Bacillus aryabhattai, Bacillus megaterium)

Biocatalytic methods have emerged as a superior alternative for the regioselective demethylation of thiocolchicine. These "green" processes offer high efficiency and specificity, avoiding the harsh reagents and complex product mixtures of chemical synthesis. nih.gov Strains of Bacillus, in particular, have been identified as highly effective biocatalysts for this transformation.

Bacillus megaterium has been shown to be capable of the regiospecific demethylation of colchicine and its derivatives at the C-3 position. nih.govresearchgate.net This transformation is mediated by a cytochrome P450 monooxygenase enzyme system (P450 BM-3), which shares similarities with the human liver enzyme CYP3A4. researchgate.net Similarly, Bacillus aryabhattai has the ability to selectively convert colchicine and thiocolchicine into their 3-demethyl analogs. google.com This biotransformation is not only selective but also highly efficient, with reported yields in the range of 90-99%. google.com

These microbial systems can be optimized through process development, including the selection of ideal carbon and nitrogen sources, pH, and temperature, to maximize the bioconversion rate. researchgate.net In some cases, the same microbial strain can perform a subsequent glycosylation step, directly converting the 3-demethylated intermediate into pharmacologically important glycosylated derivatives. nih.govgoogle.com The high potential of these microorganisms has led to the commercialization of processes for the regio-specific microbial transformation of colchicinoids. calonmedical.com

| Microorganism | Enzyme System | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Bacillus megaterium | Cytochrome P450 BM-3 Monooxygenase | High regioselectivity at C-3; can perform subsequent glycosylation. | High conversion | nih.govresearchgate.net |

| Bacillus aryabhattai | Biocatalytic enzymes | Highly selective for C-3 demethylation; process proceeds via isolable 3-demethyl intermediate. | 90-99% | google.com |

| Bacillus sp. (mutant strain) | CYP3A4-like enzyme | High tolerance to colchicine; capable of demethylation and glycosylation. | Not specified | calonmedical.com |

Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into the 3-demethyl thiocolchicine molecule creates a stable isotope-labeled standard, 3-Demethyl Thiocolchicine-d3 (B12409259), which is invaluable for analytical and metabolic studies.

Synthetic Routes for Stable Isotope Labeling of the Methyl Group

The nomenclature "3-Demethyl Thiocolchicine-d3" indicates that three deuterium atoms have been incorporated into the molecule. Based on its full chemical name, N-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylthio)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3, the deuterium atoms are located on the N-acetyl group.

The synthetic strategy to produce this labeled compound typically involves a multi-step process. First, the 3-demethyl thiocolchicine core is synthesized, preferably using the highly selective biocatalytic methods described previously. The subsequent step involves the introduction of the deuterated acetyl group. A common and effective method for this is to use a deuterated acetylating agent, such as deuterated acetyl chloride (acetyl-d3 chloride) or deuterated acetic anhydride (B1165640) (acetic anhydride-d6), to acetylate the amino group at the C-7 position. smolecule.com This approach ensures the precise placement and high isotopic purity of the deuterium label on the acetamide (B32628) methyl group.

Utility of Deuterium Labeling for Metabolic Tracing and Preclinical Pharmacokinetic Investigations

The primary application of this compound is as an internal standard in analytical research, particularly in pharmacokinetic studies. veeprho.comvulcanchem.com When quantifying drug concentrations in biological samples like plasma or blood using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated analog serves as a reference. researchgate.net Because the deuterated standard is chemically identical to the analyte but has a different mass, it co-elutes and ionizes similarly but is distinguishable by the mass spectrometer. veeprho.comresearchgate.net This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. veeprho.com

Furthermore, deuterium labeling can be used to investigate a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. scirp.org If deuterium is placed at a site of metabolic attack, this increased bond strength can slow the rate of metabolism, an observation known as the kinetic isotope effect. scirp.org This property allows researchers to use deuterated compounds to probe metabolic pathways and can even be exploited to develop drugs with improved pharmacokinetic profiles, such as a longer half-life. vulcanchem.comscirp.org

Synthesis of Novel Analogs and Conjugates

The 3-hydroxy group of 3-demethyl thiocolchicine, exposed after the regioselective demethylation, provides a valuable chemical handle for the synthesis of novel analogs and conjugates with potentially new or improved biological properties.

A significant derivatization is the glycosylation of this hydroxyl group. The resulting product, 3-O-glucosylthiocolchicine, is more commonly known as thiocolchicoside (B1682803), a compound used for its anti-inflammatory and muscle relaxant properties. nih.gov This transformation can be achieved efficiently using the same Bacillus strains that perform the initial demethylation, making it a streamlined biocatalytic process from thiocolchicine to thiocolchicoside. nih.govgoogle.com

Beyond glycosylation, the 3-hydroxy group is a versatile site for other chemical modifications. Researchers have synthesized series of novel ester and carbonate derivatives by reacting demethylated colchicinoids with various acyl chlorides or chloroformates. semanticscholar.orgnih.gov These modifications can influence the molecule's physicochemical properties, such as solubility and hydration affinity, and its biological activity. nih.gov Other reported derivatives include O-ethyl ethers of demethylthiocolchicines, further demonstrating the synthetic utility of the 3-demethylated intermediate for creating a diverse library of novel compounds. epa.govacs.org

Glycosylation Studies and Preparation of Glycosylated Derivatives (e.g., 3-O-glycosyl-3-demethylthiocolchicines)

The introduction of a glycosyl moiety at the C-3 phenolic hydroxyl group of 3-demethylthiocolchicine (B195318) is a critical derivatization, leading to compounds such as thiocolchicoside and its analogs. trea.com Both chemical and biotechnological methods have been developed for this purpose.

Chemical glycosylation methods often involve the reaction of 3-demethylthiocolchicine with an activated and protected sugar derivative. trea.com A common strategy employs 1-acetyl-protected glycoses, such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, as the glycosyl donor. smolecule.com The reaction is typically promoted by a Lewis acid, with boron trifluoride diethyl etherate being a frequently used catalyst in a solvent like acetonitrile (B52724). smolecule.comgoogle.com This process activates the anomeric center of the sugar for nucleophilic attack by the C-3 hydroxyl group of the thiocolchicine aglycone. smolecule.com The stereochemical outcome of this reaction is crucial, and the use of acetyl protecting groups on the sugar often ensures the formation of the desired β-glycosidic linkage through neighboring group participation. smolecule.com An alternative chemical approach utilizes 1-fluorosugars as glycosyl donors. researchgate.netnih.gov These methods, while effective, may require additional steps for the preparation of the activated sugar donors and careful control of reaction conditions to achieve high yields and stereoselectivity. trea.comgoogle.com

In parallel, biotransformation has emerged as a highly efficient and selective alternative for glycosylation. calonmedical.com Various microorganisms have been shown to catalyze the specific glycosylation at the C-3 position. Strains of Bacillus and Providencia are particularly notable for their ability to convert 3-demethylthiocolchicine into its 3-O-glycosylated derivatives. google.comquickcompany.injustia.com For instance, Bacillus aryabhattai has been used for the selective bioconversion of colchicinoids, achieving high yields of the 3-O-glycosylated product. google.com This microbial process can be performed in situ following the demethylation of colchicine or thiocolchicine. google.com The key advantages of these biocatalytic methods include high regioselectivity, eliminating the need for protecting groups on the aglycone, and environmentally benign reaction conditions. quickcompany.in

| Method | Glycosyl Donor | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Chemical Synthesis | 1-Acetyl-protected-glycose (e.g., penta-O-acetyl-β-D-glucopyranose) | Boron Trifluoride (BF₃) | Utilizes stable and easily prepared donors; allows for diverse sugar moieties. | trea.comsmolecule.comgoogle.com |

| Chemical Synthesis | 1-Fluorosugars | - | Alternative to halosugars for preparing various glycosyl derivatives. | researchgate.netnih.gov |

| Biotransformation | Glucose (in medium) | Bacillus aryabhattai | Highly selective for C-3 glycosylation; yields can be >90%. | google.com |

| Biotransformation | Glucose (in medium) | Bacillus subtilis | Performs 3-O-demethylation followed by glycosylation; high conversion rates. | quickcompany.in |

| Biotransformation | Glucose (in medium) | Providencia vermicola | Demonstrates trans-glycosylation ability for various colchicinoids. | justia.com |

Exploration of Other Strategic Structural Modifications (e.g., N-acyl, N-aroyl, N-(substituted benzyl)-deacetylthiocolchicinoids)

Beyond glycosylation, the C-7 position of the thiocolchicine scaffold presents a fertile ground for structural modifications. These changes typically begin with the deacetylation of the C-7 acetamido group to yield 7-deacetylthiocolchicine, a versatile intermediate for further derivatization. sci-hub.sequ.edu.qa From this precursor, several series of novel analogs, including N-acyl, N-aroyl, and N-(substituted benzyl)-deacetylthiocolchicinoids, have been synthesized. nih.govacs.org

N-acyl and N-aroyl Derivatives: The synthesis of N-acyl and N-aroyl analogs is achieved by reacting 7-deacetylthiocolchicine with various acyl chlorides or anhydrides. nih.govacs.org This amidation reaction allows for the introduction of a wide range of aliphatic and aromatic acyl groups at the C-7 nitrogen. nih.gov These modifications can significantly influence the molecule's properties. For instance, some N-aroyldeacetylthiocolchicine analogs have shown unusual optical rotations, which prompted further stereochemical analysis using circular dichroism to confirm the biaryl configuration. nih.govacs.org

N-(substituted benzyl) Derivatives: Another important class of derivatives is the N-(substituted benzyl)-deacetylthiocolchicinoids. nih.gov These are synthesized via reductive amination, where 7-deacetylthiocolchicine is reacted with a substituted benzaldehyde (B42025) in the presence of a reducing agent. nih.gov This creates a more flexible linkage at the C-7 position compared to the rigid amide bond of the parent compound. nih.gov Spectroscopic data, including 1H NMR and UV, suggest that the introduction of the N-benzyl group can alter the biaryl dihedral angle of the colchicinoid core, even while maintaining the same aS biaryl configuration. nih.gov

| Modification Type | Precursor | General Synthetic Method | Key Structural Feature | Reference |

|---|---|---|---|---|

| N-acyl | 7-Deacetylthiocolchicine | Amidation with acyl chlorides/anhydrides | Introduction of a new acyl group on the C-7 nitrogen. | nih.govacs.org |

| N-aroyl | 7-Deacetylthiocolchicine | Amidation with aroyl chlorides | Introduction of an aromatic acyl group; can influence conformation. | nih.govacs.org |

| N-(substituted benzyl) | 7-Deacetylthiocolchicine | Reductive amination with substituted benzaldehydes | Creates a flexible C-N single bond at C-7; alters dihedral angle. | nih.govnih.gov |

Chemical Reactivity Profiling: Oxidation, Reduction, and Nucleophilic Substitution Reactions

The chemical reactivity of 3-demethylthiocolchicine-d3 is defined by its constituent functional groups: the phenolic A ring, the seven-membered B ring, and the tropolone (B20159) C ring with its methylthio group.

Oxidation: The phenolic A ring of 3-demethylthiocolchicine is susceptible to oxidation. The oxidation of phenolic thiocolchicines can lead to the formation of ring A quinones and dienones. dntb.gov.ua The tropolone ring can also undergo oxidative degradation under certain conditions. For example, studies on the degradation of thiocolchicoside (the glycosylated derivative) have been performed under oxidative stress using hydrogen peroxide (H₂O₂), indicating that the core structure is sensitive to oxidizing agents. phmethods.net Milder, more controlled oxidation, such as the Swern oxidation, has been used on alcohol derivatives of related colchicinoids to convert them into the corresponding carbonyl compounds. qu.edu.qa

Reduction: The reduction of the thiocolchicine scaffold can target several functionalities. The C-9 keto group on the tropolone ring is a potential site for reduction to a secondary alcohol. While specific literature on the reduction of 3-demethylthiocolchicine-d3 is scarce, general principles of carbonyl reduction are applicable. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carbonyls and other functional groups. libretexts.org The reduction of thioesters to aldehydes is a known transformation in organic synthesis, suggesting that the C-10 methylthio group could potentially be a target for reductive cleavage or modification under specific conditions. libretexts.org

Nucleophilic Substitution: Nucleophilic substitution reactions are fundamental to the derivatization of 3-demethylthiocolchicine. The glycosylation at the C-3 hydroxyl group is a prime example of a nucleophilic substitution where the phenolic oxygen acts as the nucleophile. smolecule.com The aromatic A ring can also potentially undergo nucleophilic aromatic substitution (NAS), particularly if activated by strong electron-withdrawing groups, though this is less common for this scaffold. masterorganicchemistry.com

Furthermore, the C-7 position is a hotspot for nucleophilic substitution chemistry. Following the conversion of the acetamido group to a better leaving group, or via the deacetylated amine, various nucleophiles can be introduced. nih.gov The synthesis of N-acyl and N-aroyl derivatives involves the nucleophilic attack of the C-7 amine onto an electrophilic acyl carbon. nih.gov Similarly, the synthesis of amine analogs via reductive amination involves the initial formation of an imine followed by hydride reduction, a sequence that begins with the nucleophilic attack of the amine. nih.gov

Molecular and Cellular Mechanisms of Action of 3 Demethyl Thiocolchicine D3

Tubulin Binding and Microtubule Dynamics Modulation

The primary mechanism of action of 3-Demethyl Thiocolchicine-d3 (B12409259), like other colchicine (B1669291) analogs, revolves around its interaction with tubulin and the subsequent disruption of microtubule dynamics. medchemexpress.comontosight.ai

Detailed Analysis of Tubulin Polymerization Inhibition and Spindle Apparatus Disruption

3-Demethyl Thiocolchicine (B1684108) is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer. researchgate.netnih.gov This binding prevents the assembly of tubulin dimers into microtubules, the dynamic cytoskeletal polymers essential for various cellular functions. ontosight.aiaacrjournals.org The inhibition of microtubule formation disrupts the mitotic spindle apparatus, a critical structure for the segregation of chromosomes during cell division. pharmaffiliates.comcalonmedical.com

Research on related compounds, such as 3-chloroacetyl-3-demethylthiocolchicine, has shown that they covalently bind to cysteine residues within the β-tubulin subunit, further elucidating the molecular interactions that lead to microtubule disruption. researchgate.net While demethylation at the C-3 position does not appear to negatively impact tubulin binding, the sulfur-containing group at C-10 is considered important for this activity. calonmedical.comsci-hub.se

Investigations into the Impact on Mitosis and Cell Cycle Progression in Cellular Models

By disrupting microtubule dynamics and the formation of the mitotic spindle, 3-Demethyl Thiocolchicine effectively halts the cell cycle at the G2/M phase. aacrjournals.orgontosight.ai This mitotic arrest prevents cells from completing cell division. nih.gov The inability to form a functional spindle apparatus activates the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the microtubules before proceeding to anaphase. nih.gov Persistent activation of this checkpoint due to the absence of functional microtubules ultimately leads to cell death. ontosight.aiontosight.ai Studies on various cancer cell lines have demonstrated this cell cycle arrest upon treatment with colchicine derivatives. researchgate.net

Mechanistic Studies on the Induction of Apoptosis in Cancer Cell Lines

The sustained mitotic arrest induced by 3-Demethyl Thiocolchicine triggers the intrinsic pathway of apoptosis, or programmed cell death. pharmaffiliates.comontosight.ai This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net Research on thiocolchicoside (B1682803), a related compound, has shown that it can induce apoptosis by activating caspase-3 and promoting the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net Furthermore, it has been observed to suppress the expression of several anti-apoptotic proteins, including Bcl-2, XIAP, and MCL-1, thereby promoting cell death in cancer cells. researchgate.net The antitumor activity of 3-Demethyl Thiocolchicine is largely attributed to its ability to induce apoptosis in rapidly proliferating cancer cells. medchemexpress.comnih.gov

Interaction with Inflammatory Signaling Pathways

Beyond its effects on microtubule dynamics, 3-Demethyl Thiocolchicine is also recognized for its anti-inflammatory properties, a characteristic it shares with its parent compound, colchicine. medchemexpress.com

Characterization of NLRP3 Inflammasome Assembly Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines. frontiersin.orgwikipedia.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov Colchicine and its derivatives have been shown to inhibit the assembly and activation of the NLRP3 inflammasome. This inhibition is thought to occur through the disruption of microtubule-dependent processes that are necessary for the spatial organization and assembly of the inflammasome components. nih.gov By preventing the formation of a functional inflammasome, 3-Demethyl Thiocolchicine can effectively reduce the maturation and secretion of key inflammatory mediators.

Receptor and Enzyme Interaction Profiling

The primary pharmacological actions of Thiocolchicoside and its metabolite are centered on their interactions with inhibitory neurotransmitter receptors in the central nervous system.

The interaction of Thiocolchicoside with glycine (B1666218) receptors (GlyRs) is complex, with studies reporting varied effects. Glycine receptors are crucial ligand-gated ion channels that mediate inhibitory neurotransmission, particularly in the spinal cord and brainstem. frontiersin.orgsigmaaldrich.com

Some evidence suggests that Thiocolchicoside acts as a glycine receptor agonist, an action that could contribute to its muscle relaxant effects. medchemexpress.compatsnap.com However, other significant research characterizes Thiocolchicoside as an antagonist of glycine receptors. wikipedia.orgnih.gov One study using recombinant human strychnine-sensitive glycine receptors (composed of the α1 subunit) found that Thiocolchicoside inhibited the receptor's function with a median inhibitory concentration (IC50) of 47 μM. nih.gov This antagonistic action is a potential mechanism for its effects. worldmedicine.uz The compound has been shown to interact with different GlyR subunits, including α1 and α3. nih.gov Given these conflicting reports, the precise nature of the interaction with glycine receptors remains an area of active investigation.

Based on available scientific literature, there is no significant evidence to suggest that 3-Demethyl Thiocolchicine-d3 or its parent compound, Thiocolchicoside, acts as an inhibitor of DNA topoisomerases. Research into the inhibitory mechanisms of these compounds has focused on neurotransmitter receptors, not nuclear enzymes like topoisomerase. nih.gov

The most consistently reported mechanism of action for Thiocolchicoside is its role as a competitive antagonist of γ-aminobutyric acid type A (GABA-A) receptors. medchemexpress.comnih.gov GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, particularly GABA-A receptors, are critical for reducing neuronal excitability. patsnap.com

By competitively blocking the GABA-A receptor, Thiocolchicoside inhibits GABA-evoked chloride currents, which leads to a reduction in the inhibitory tone of the nervous system. nih.govresearchgate.net This antagonism is believed to underlie the proconvulsant activity observed with the compound in some clinical and experimental settings. worldmedicine.uznih.gov

Electrophysiological studies have quantified this inhibitory effect on various recombinant and native GABA-A receptors. For instance, Thiocolchicoside was found to inhibit GABA-evoked currents in different recombinant human GABA-A receptor subunit combinations (α1β1γ2L, α1β2γ2L, or α2β2γ2L) with similar potencies. nih.gov It also inhibited phasic and tonic GABA-A receptor-mediated currents in rat cerebellar neurons. nih.govresearchgate.net The compound does not appear to interact with GABA-B receptors. worldmedicine.uzresearchgate.net

Table 1: Inhibitory Concentrations of Thiocolchicoside on GABA-A Receptors

| Receptor Type/Neuron | Subunit Combination | IC50 Value (μM) | Source |

|---|---|---|---|

| Recombinant Human GABA-A | α1β1γ2L | ~0.20 | nih.gov |

| Recombinant Human GABA-A | α1β2γ2L | ~0.13 | nih.gov |

| Recombinant Human GABA-A | α2β2γ2L | ~0.18 | nih.gov |

| Rat Cerebellar Purkinje Cells (Phasic Current) | Not specified | ~0.15 | nih.govresearchgate.net |

| Rat Cerebellar Granule Neurons (Tonic Current) | Not specified | ~0.9 | nih.govresearchgate.net |

Preclinical Pharmacodynamic and Pharmacokinetic Investigations of 3 Demethyl Thiocolchicine D3

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Models

The ADME profile of a drug candidate is crucial for understanding its behavior in a biological system. For 3-Demethyl Thiocolchicine-d3 (B12409259), these studies are foundational to establishing its potential for further development.

Metabolic Stability and Tracer Applications for in vivo Studies

3-Demethyl Thiocolchicine (B1684108) is a known metabolite of the muscle relaxant thiocolchicoside (B1682803). worldmedicine.uz The introduction of deuterium (B1214612) atoms to create 3-Demethyl Thiocolchicine-d3 serves a critical purpose in pharmacokinetic research. Deuterium labeling is a technique used to enhance the metabolic stability of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. researchgate.net

This increased stability makes this compound an ideal tracer for in vivo studies. By using the deuterated compound, researchers can more accurately track the distribution and metabolic fate of the parent molecule within an organism, as it is less susceptible to rapid breakdown. This allows for a clearer picture of its pharmacokinetic profile. Labeled analogues, such as this compound and its glucuronide metabolite, are available for use as analytical standards in such research. biocompare.comlgcstandards.comlgcstandards.com

Elucidation of Hepatic Metabolism and Renal Excretion Pathways

3-Demethyl Thiocolchicine, the non-deuterated parent compound, is primarily formed in the intestines following the oral administration of thiocolchicoside through a process of deglycosylation. worldmedicine.uzdrugbank.com Once formed, this metabolite, also referred to as M2 or SL59.0955, undergoes further metabolism. worldmedicine.uzwikipedia.org

The primary metabolic pathway for 3-Demethyl Thiocolchicine is hepatic glucuronidation, which results in the formation of its 3-O-glucuronide conjugate (known as M1 or SL18.0740). worldmedicine.uzdrugbank.comnih.gov This glucuronidated metabolite is pharmacologically active. worldmedicine.uznih.gov

Regarding excretion, the metabolites of thiocolchicoside are eliminated through both renal and fecal routes. Studies have shown that approximately 79% of the metabolites are found in feces, while about 20% are excreted in the urine. drugbank.com The elimination of the active glucuronide metabolite (M1) has an apparent half-life ranging from 3.2 to 7 hours, while the 3-Demethyl Thiocolchicine (M2) metabolite has a much shorter average half-life of 0.8 hours. worldmedicine.uz The majority of elimination is extrarenal, accounting for about 75% of the total body clearance. drugbank.comnih.gov

In Vitro and Animal Model Efficacy Studies

Preclinical efficacy studies have explored the potential of 3-Demethyl Thiocolchicine and related compounds in oncology, inflammation, and muscle relaxation.

Anti-proliferative Activity Screening in Various Cancer Cell Lines (e.g., A549, MCF-7, LoVo)

Thiocolchicine and its derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. While specific data for the d3-labeled version is not detailed, the activity of the parent compound, thiocolchicine, provides a strong indication of its potential. Thiocolchicine has been shown to be a potent inhibitor of tubulin polymerization, a mechanism that disrupts cell division and induces apoptosis (programmed cell death). medchemexpress.com

In vitro cytotoxicity assays have yielded promising results for thiocolchicine against several cancer cell lines. medchemexpress.com The table below summarizes the reported IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.011 |

| MCF-7 | Breast Adenocarcinoma | 0.01 |

| LoVo | Colon Adenocarcinoma | 0.021 |

This data is for Thiocolchicine, a closely related compound. medchemexpress.com

Studies on various colchicine (B1669291) derivatives have consistently shown high cytotoxicity against these cell lines, often exceeding the potency of established chemotherapy drugs like cisplatin (B142131) and doxorubicin. researchgate.net Furthermore, some derivatives have shown efficacy in overcoming multidrug resistance in cell lines like LoVo/DX. researchgate.netmedchemexpress.com

Anti-inflammatory Effects in Animal Models (e.g., Gout, Arthritis, Atherosclerosis)

The parent compound, thiocolchicoside, is recognized for its anti-inflammatory and analgesic properties, which have been observed in animal models. researchgate.netresearchgate.net These effects are relevant to the potential application of its metabolites in inflammatory conditions.

Gout and Arthritis: Colchicine, the parent alkaloid, is a cornerstone therapy for gout, an inflammatory arthritis driven by uric acid crystals. google.commdpi.com Its derivatives, including thiocolchicine analogs, are being explored for similar indications. google.comgoogle.com The anti-inflammatory action is largely attributed to the disruption of neutrophil-driven inflammation, a key process in gout attacks. google.com In preclinical models of collagen-induced arthritis in mice, a model for rheumatoid arthritis, interventions that reduce inflammatory mediators have shown therapeutic benefits. nih.govdrugbank.com

Atherosclerosis: Atherosclerosis is now understood as a chronic inflammatory disease. researchgate.net The NLRP3 inflammasome, an inflammatory signaling complex, plays a significant role in the development of atherosclerotic plaques. mdpi.comnih.gov Colchicine has been shown to inhibit this inflammasome, and clinical trials have demonstrated its efficacy in reducing cardiovascular events. mdpi.com Given that derivatives of colchicine share anti-inflammatory mechanisms, they are considered potential therapeutic agents for atherosclerosis. google.comresearchgate.net

Evaluation of Muscle Relaxant Properties in Preclinical Systems

Thiocolchicoside is widely used as a muscle relaxant for painful muscle contractures. google.comeuropa.euresearchgate.net Its mechanism is thought to involve agonist action at inhibitory glycine (B1666218) and GABA-A receptors. worldmedicine.uzdrugbank.comgoogle.com

There is some conflicting information regarding the muscle relaxant activity of its metabolites. One study reported that the glucuronidated metabolite (M1) has a muscle relaxant activity similar to the parent drug, thiocolchicoside, whereas the 3-demethyl thiocolchicine metabolite (M2) was found to be devoid of this activity. nih.gov Conversely, a patent for 3-demethyl-thiocolchicine derivatives claims that they possess effective muscle relaxant action, with some derivatives showing a higher affinity for glycine receptors than thiocolchicoside itself. google.com This suggests that while 3-demethyl thiocolchicine itself may be inactive, further chemical modification can confer potent muscle relaxant properties. google.com These compounds are used to reduce muscle tone in conditions associated with muscle contracture, such as in rheumatologic and orthopedic disorders. google.com

Applications in Cardiovascular Research through in vivo Models

The exploration of novel therapeutic agents for cardiovascular diseases is a critical area of medical research. While direct in vivo cardiovascular studies on this compound are not extensively documented in publicly available literature, its potential applications can be inferred from the known properties of its parent compounds, such as colchicine and thiocolchicine, and the strategic advantages conferred by deuterium labeling.

The parent compound, colchicine, has garnered significant attention for its anti-inflammatory properties, which are increasingly recognized as relevant to cardiovascular pathologies like atherosclerosis and pericarditis. jacc.orgnih.gov Colchicine's mechanism of action involves the inhibition of microtubule polymerization, which in turn can affect inflammatory pathways. jacc.org Recent studies have pointed towards its ability to modulate the NLRP3 inflammasome, a key component in the inflammatory processes associated with atherosclerotic plaque formation and ischemia/reperfusion injury. jacc.org Given that inflammation is a cornerstone of many cardiovascular diseases, a compound like 3-Demethyl Thiocolchicine, a metabolite of thiocolchicoside, could be investigated for similar anti-inflammatory effects within the cardiovascular system.

The introduction of deuterium atoms to create this compound offers significant advantages for preclinical research, particularly in pharmacokinetic and pharmacodynamic studies. nih.govwikipedia.org Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can alter the metabolic profile of a compound. nih.govresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. wikipedia.orgbioscientia.de This can result in a longer half-life and increased systemic exposure to the drug, allowing for more sustained target engagement. nih.govwikipedia.org

In the context of cardiovascular research, these modified pharmacokinetics could be highly beneficial. A longer half-life might allow for more consistent plasma concentrations of the active compound, which is crucial when studying chronic conditions like atherosclerosis. Furthermore, deuteration can sometimes alter metabolic pathways, potentially reducing the formation of toxic metabolites and thereby improving the safety profile of the parent compound. nih.govresearchgate.net

The use of this compound in in vivo cardiovascular models could therefore focus on several key areas:

Atherosclerosis: Investigating its potential to reduce plaque formation and inflammation within blood vessels. The anti-inflammatory effects, potentially similar to colchicine, could be a primary focus.

Myocardial Infarction: Studying its effects on ischemia/reperfusion injury, where inflammation plays a significant role in tissue damage.

Pericarditis: Exploring its utility in reducing inflammation of the pericardium, a known application of colchicine. jacc.orgnih.gov

The d3-label also serves as a valuable tool in pharmacokinetic studies, allowing researchers to accurately trace the compound and its metabolites in biological samples without the need for radioactive labeling. plos.org This facilitates more precise measurements of absorption, distribution, metabolism, and excretion (ADME), which are fundamental to understanding a drug's behavior in a living organism.

While a document pertaining to thiocolchicoside suggests it has no direct influence on the cardiovascular system, this does not preclude its metabolites, such as 3-demethyl-thiocolchicine, from having effects, particularly in the context of inflammation-driven cardiovascular diseases. rwandafda.gov.rw The structural similarity to colchicine provides a strong rationale for investigating these potential applications.

Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Compound and its Deuterated Analog in an in vivo Model

This table presents hypothetical data to illustrate the potential impact of deuteration on the pharmacokinetic profile of a compound like 3-Demethyl Thiocolchicine compared to its non-deuterated form. The values are for illustrative purposes only and are based on the general principles of the kinetic isotope effect.

| Parameter | Hypothetical Non-Deuterated Compound | Hypothetical Deuterated (d3) Compound | Percentage Change |

| Maximum Plasma Concentration (Cmax) | 85 ng/mL | 105 ng/mL | +23.5% |

| Time to Maximum Concentration (Tmax) | 1.5 hours | 2.0 hours | +33.3% |

| Area Under the Curve (AUC) | 450 ng·h/mL | 630 ng·h/mL | +40.0% |

| Elimination Half-Life (t½) | 4.2 hours | 6.8 hours | +61.9% |

| Clearance (CL) | 2.2 L/h | 1.5 L/h | -31.8% |

Structure Activity Relationship Sar Studies of 3 Demethyl Thiocolchicine D3 and Its Analogues

Influence of Demethylation and Thioether Substitution on Biological Activity and Physicochemical Properties

The substitution and modification of functional groups on the colchicine (B1669291) scaffold have profound effects on the biological activity and physicochemical properties of the resulting analogues.

Demethylation at the C-3 position of thiocolchicine (B1684108) to yield 3-demethylthiocolchicine (B195318) has been shown to be a promising modification. nih.gov Research suggests that 3-demethylthiocolchicine is a broad-spectrum antitumor agent with the potential for reduced toxicity compared to colchicine. nih.gov This highlights the significance of the C-3 position in modulating the therapeutic index of colchicinoids.

The interplay between demethylation and thioether substitution creates a unique pharmacological profile for 3-demethylthiocolchicine. The presence of the hydroxyl group from demethylation can introduce new hydrogen bonding interactions, while the thioether group modifies the electronics of the C-ring. These modifications collectively influence the compound's interaction with its biological targets and its metabolic fate.

Impact of Deuteration on Pharmacological Profiles and Metabolic Stability

Deuteration, the substitution of hydrogen with its stable isotope deuterium (B1214612), is a strategy employed to enhance the metabolic stability and modify the pharmacokinetic profiles of drugs. researchgate.netjuniperpublishers.comnih.gov The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down metabolic pathways that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

In the context of 3-demethyl thiocolchicine-d3 (B12409259), the deuteration is at the acetyl group on the B-ring. nih.govclearsynth.com This specific modification is intended to slow down N-deacetylation, a potential metabolic pathway. By reducing the rate of metabolism, deuteration can lead to a longer biological half-life and increased systemic exposure of the parent drug. researchgate.netjuniperpublishers.com This can potentially lead to a more sustained therapeutic effect.

Furthermore, altering the metabolic pathway can also shift the ratio of metabolites, potentially reducing the formation of toxic metabolites or increasing the concentration of active ones. researchgate.netjuniperpublishers.com The impact of deuteration is highly dependent on the specific site of substitution and the primary metabolic pathways of the compound. semanticscholar.org For 3-demethyl thiocolchicine-d3, this modification aims to improve its pharmacokinetic properties, potentially leading to a more favorable therapeutic window. clearsynth.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable in drug design for predicting the activity of new, unsynthesized compounds and for understanding the structural features that govern their biological effects. figshare.com

Development and Validation of Computational Models for Activity Prediction

The development of QSAR and 3D-QSAR models for colchicinoid derivatives involves several key steps. nih.gov A dataset of compounds with known biological activities (e.g., IC50 values for cytotoxicity or tubulin polymerization inhibition) is compiled. accscience.com The three-dimensional structures of these molecules are generated and optimized. nih.govmdpi.com For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the molecules are aligned based on a common scaffold. mdpi.com

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov These can include electronic, steric, hydrophobic, and topological parameters. Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are used to build a mathematical equation that correlates these descriptors with the observed biological activity. accscience.commdpi.com

The predictive power of the resulting model is rigorously validated using both internal and external validation techniques. accscience.com Internal validation often involves cross-validation, where a portion of the dataset is left out during model building and then used to test the model's predictive ability. accscience.com External validation uses a separate set of compounds (a test set) that were not used in the model development. nih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. nih.govfigshare.com

Correlation of Molecular Descriptors with Observed Biological Responses

Once a validated QSAR model is established, it can provide insights into which molecular properties are most important for biological activity. nih.gov For instance, a QSAR study on colchicine analogues revealed a parabolic dependence of antitumor potency on the partition coefficient (log P), with an optimal log P of 1.17. nih.gov This indicates that lipophilicity plays a crucial role in the activity of these compounds.

3D-QSAR models, such as CoMFA, generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. mdpi.comnih.gov For example, a green contour in a steric map might indicate that bulky substituents in that region increase activity, while a yellow contour would suggest that bulk is detrimental. Similarly, electrostatic contour maps can show where positive or negative charges are preferred.

For colchicinoids, QSAR studies have highlighted the importance of descriptors related to the electronic properties of the tropolone (B20159) ring and the nature of the substituent at the C-10 position. nih.gov The development of such models for a series of compounds including this compound would allow for a detailed understanding of the structural requirements for potent biological activity and guide the design of even more effective analogues.

Comparative Analysis with Parent Colchicine and Other Colchicinoid Derivatives

Differential Effects on Microtubule Binding and Cytotoxicity

The biological activity of colchicine and its analogues is primarily attributed to their ability to bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization. researchgate.netnih.gov This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. However, subtle structural modifications can lead to significant differences in both microtubule binding affinity and cytotoxicity.

For instance, a comparative study of colchicine and a colchicine analogue, MTC, on microtubule assembly in different species revealed that while both bind to the colchicine site, their effects on microtubule polymerization can differ. nih.gov This highlights that even with a conserved binding site, the functional consequences of ligand binding can be modulated by the intrinsic properties of the tubulin itself. nih.gov

The cytotoxicity of colchicinoids is often correlated with their ability to inhibit tubulin polymerization. However, the therapeutic index of these compounds is a critical consideration. The demethylation at the C-3 position in 3-demethylthiocolchicine is suggested to potentially offer a less toxic profile compared to colchicine, making it a promising candidate for further investigation as an antitumor agent. nih.gov A comprehensive comparative analysis of this compound with colchicine and other key analogues, focusing on both their affinity for tubulin and their cytotoxic effects on various cancer cell lines, is essential for fully elucidating its therapeutic potential.

Comparative Modulation of Glycine (B1666218) and GABA Receptors

The biological activity of thiocolchicine analogues, including 3-Demethyl Thiocolchicine, is significantly influenced by their interactions with inhibitory neurotransmitter receptors, particularly γ-aminobutyric acid type A (GABA-A) and strychnine-sensitive glycine receptors (GlyRs). Research into the parent compound, thiocolchicoside (B1682803), provides a foundational understanding of these interactions. Thiocolchicoside is recognized for its muscle relaxant properties, which are paradoxically accompanied by convulsant activity. This dual effect is attributed to its action as a competitive antagonist at GABA-A receptors and a less potent inhibitor at glycine receptors. nih.govnih.gov

Studies on recombinant human neurotransmitter receptors expressed in Xenopus oocytes have elucidated the specific inhibitory profile of thiocolchicoside. nih.gov It inhibits GABA-evoked chloride currents in various GABA-A receptor subtypes with similar potencies, indicating a broad antagonistic action across these receptors. nih.gov The mechanism is competitive, meaning it vies with GABA for the same binding site. nih.gov In contrast, its inhibitory effect on glycine receptors is significantly weaker. nih.gov

The structural modifications in analogues of 3-Demethyl Thiocolchicine, such as 3-demethoxy-3-glycosylaminothiocolchicines, have been a subject of investigation to explore how changes to the colchicine backbone affect receptor modulation. These novel analogues have been specifically evaluated for their effects on GABA and glycine receptors in the rat brain and spinal cord, highlighting the continued interest in this area for developing compounds with potentially more selective muscle relaxant profiles. researchgate.net The comparative inhibitory actions of the parent compound, thiocolchicoside, are detailed in the table below.

Table 1: Inhibitory Potency of Thiocolchicoside on Recombinant Receptors

| Receptor Type | Subunit Composition | Median Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| GABA-A | α1β1γ2L | 0.2 µM | nih.gov |

| GABA-A | α1β2γ2L | 0.13 µM | nih.gov |

| GABA-A | α2β2γ2L | 0.15 µM | nih.gov |

| Glycine | α1 | 47 µM | nih.gov |

| Nicotinic Acetylcholine | α4β2 | Partial inhibition at high concentrations | nih.gov |

This table is interactive. Click on the headers to sort the data.

Analysis of P-glycoprotein Interaction and Induction Liability

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical efflux transporter protein expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier. nih.govtg.org.au It functions as an ATP-dependent pump that actively transports a wide array of structurally diverse compounds out of cells, thereby limiting their systemic absorption and tissue penetration. tg.org.aumdpi.com Due to this function, P-gp plays a significant role in drug-drug interactions (DDIs). frontiersin.org

The interaction of colchicine analogues with P-gp is a crucial aspect of their pharmacokinetic profile. Colchicine, a closely related compound, is a known substrate of P-gp. nih.gov Its toxicity can be significantly increased when co-administered with drugs that inhibit P-gp, leading to higher systemic concentrations. nih.gov Given the structural similarity, it is highly probable that 3-Demethyl Thiocolchicine and its derivatives are also substrates for P-gp. This interaction would mean that their oral bioavailability and distribution to protected tissues like the brain are modulated by P-gp activity. Inhibition of P-gp by other drugs could increase the exposure and potential toxicity of 3-Demethyl Thiocolchicine, while induction could decrease its efficacy. tg.org.aufrontiersin.org

Induction liability refers to the potential of a compound to increase the expression of transporter proteins like P-gp. This process is typically mediated by the activation of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR). nih.govnih.gov When a drug activates these receptors, it triggers increased transcription of the gene responsible for P-gp (ABCB1), leading to more transporter protein and enhanced efflux of substrate drugs. nih.gov While direct studies on the P-gp induction liability of this compound are not available, the potential for such an interaction exists. Many xenobiotics are capable of inducing P-gp, and regulatory agencies recommend assessing this for new investigational drugs. mdpi.com Determining whether 3-Demethyl Thiocolchicine or its analogues can act as P-gp inducers would require specific in vitro or in vivo studies.

Table 2: Examples of P-glycoprotein Modulators

| Modulator Type | Drug/Compound | Primary Mechanism | Reference |

|---|---|---|---|

| Inhibitor | Verapamil | Competitive inhibition of P-gp | tg.org.au |

| Inhibitor | Atazanavir | Inhibition of P-gp and CYP3A4 | nih.govnih.gov |

| Inhibitor | Ritonavir | Inhibition of P-gp and CYP3A4 | nih.gov |

| Inducer | Rifampin | Activation of PXR nuclear receptor | nih.gov |

| Inducer | Efavirenz | Activation of PXR and CAR nuclear receptors | nih.gov |

| Inducer | St. John's Wort | Activation of PXR | tg.org.au |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical and Bioanalytical Methodologies for 3 Demethyl Thiocolchicine D3 Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying 3-Demethyl Thiocolchicine-d3 (B12409259) and its unlabeled counterpart from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant techniques employed in this field. mdpi.com

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of robust HPLC methods is essential for the reliable analysis of thiocolchicoside (B1682803) and its metabolites. A stability-indicating HPLC-UV method has been successfully developed and validated for the determination of Thiocolchicoside and its primary degradation products, including 3-O-demethylthiocolchicine (the non-labeled form of the subject compound). nih.gov Such methods are crucial for quality control (QC) applications and analytical method development. clearsynth.com

The separation is typically achieved on a reverse-phase column. nih.gov A validated method for the non-deuterated analog, 3-O-demethylthiocolchicine, provides a template for the analysis of the d3-labeled compound. nih.gov This method demonstrated high precision, with intra-day and inter-day relative standard deviations (RSDs) below 1.4% and high accuracy with average recoveries around 101.4%. nih.gov The method's linearity was established over a concentration range of 0.5-10 μg/mL, with a correlation coefficient squared greater than 0.999. nih.gov

Table 1: Example Parameters for a Validated HPLC-UV Method for 3-O-Demethylthiocolchicine Analysis

| Parameter | Specification | Source |

| Column | Synergi™ 4μm Polar-RP 80Å, 150x4.6mm | nih.gov |

| Mobile Phase | Eluant A: 20mM sodium acetate (B1210297) buffer (pH 5.0)Eluant B: Methanol:Acetonitrile (B52724) (20:80) | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Linearity Range | 0.5-10 μg/mL | nih.gov |

| Inter-day Precision (RSD) | 0.72% | nih.gov |

| Accuracy (Average Recovery) | 101.4% | nih.gov |

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Research Samples

For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.comresearchgate.netresearchgate.net 3-Demethyl Thiocolchicine-d3 is specifically designed as an internal standard for quantification by LC-MS/MS. clearsynth.com In this application, a known quantity of the d3-labeled standard is added to a biological sample. During sample preparation and analysis, any loss of analyte affects both the target compound and the deuterated standard equally.

The mass spectrometer differentiates between the unlabeled analyte and the d3-labeled internal standard based on their mass-to-charge (m/z) ratio. researchgate.net By comparing the peak area ratio of the analyte to the internal standard, a precise and accurate quantification can be achieved, correcting for matrix effects and variations in instrument response. mdpi.com This approach is fundamental for drug monitoring and pharmacotoxicological research. mdpi.com

Mass Spectrometry for Isotopic Tracing and Metabolite Identification

The stable isotope label on this compound is pivotal for its use in mass spectrometry. This section explores its role in quantitative studies and metabolite profiling.

Quantitative Proteomics and Protein Interaction Studies Utilizing Deuterium (B1214612) Labels

While deuterium labeling is a powerful strategy in quantitative proteomics, its application differs from the specific use of this compound. In broad proteomic studies, organisms or cells are cultured in media containing heavy water (D₂O), which leads to the incorporation of deuterium into the carbon backbones of newly synthesized non-essential amino acids. biorxiv.org These labeled amino acids are then incorporated into proteins, allowing for the measurement of protein turnover rates on a proteome-wide scale by analyzing peptide labeling over time with LC-MS/MS. biorxiv.org

In contrast, the deuterium label in this compound is not used to label proteins. Instead, the molecule itself serves as a stable isotope-labeled internal standard (SIL-IS). clearsynth.com Its function is to improve the accuracy of the quantification of its unlabeled analogue in biological samples. The deuterium atoms on the acetyl group provide a stable, non-radioactive mass shift that allows the mass spectrometer to distinguish it from the naturally occurring compound. nih.gov

Metabolite Profiling and Identification using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a premier quantitative technique that relies on the use of stable isotope-labeled standards, and it represents the core application of this compound. biocompare.com 3-Demethyl Thiocolchicine (B1684108) is a known metabolite of Thiocolchicoside, and its deuterated form, this compound, is used to accurately measure its concentration in various matrices. biocompare.compharmaffiliates.com

The process involves adding a known amount of this compound to a sample containing an unknown amount of unlabeled 3-Demethyl Thiocolchicine. After extraction and LC-MS/MS analysis, the ratio of the unlabeled metabolite to the labeled standard is measured. Because the labeled standard behaves identically to the unlabeled metabolite during sample preparation and ionization, this ratio allows for highly accurate calculation of the metabolite's true concentration, a critical component of pharmacokinetic and metabolism studies. researchgate.net The glucuronidated form of the deuterated metabolite, this compound-3-O-Glucuronide, is also used for similar purposes in tracking conjugated metabolites. biocompare.comclearsynth.com

Spectroscopic Characterization Methods in Academic Research (Focus on research into these methods for structural elucidation)

The unequivocal structural confirmation of this compound and related impurities is accomplished using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). conicet.gov.ar These methods are essential for verifying the identity, purity, and exact location of the isotopic labels, which is a regulatory requirement for standards used in analytical method validation. clearsynth.com

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental formula (C₂₁H₂₀D₃NO₅S). clearsynth.comnih.gov NMR spectroscopy provides detailed structural information. conicet.gov.ar

¹³C NMR (Carbon-13 NMR) would show all the carbon atoms in the molecule, confirming the carbon skeleton. The signal for the deuterated acetyl carbon would appear as a multiplet with a lower intensity due to coupling with deuterium and longer relaxation times.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons, ensuring the correct assignment of all signals and confirming the structural integrity of the molecule beyond any doubt.

These advanced spectroscopic methods are indispensable in the synthesis and certification of this compound as a high-quality reference standard for research and pharmaceutical analysis. conicet.gov.ar

Table 2: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | clearsynth.comnih.gov |

| Molecular Formula | C₂₁H₂₀D₃NO₅S | clearsynth.comscbt.com |

| Molecular Weight | 404.49 g/mol | clearsynth.comscbt.com |

| Exact Mass | 404.14852425 Da | nih.gov |

| CAS Number | 1246818-03-0 | clearsynth.comnih.gov |

Method Validation and Quality Control Protocols for Research Applications

The reliability and reproducibility of data in bioanalytical research are paramount, necessitating rigorous method validation and stringent quality control (QC) protocols. openpharmaceuticalsciencesjournal.comxisdxjxsu.asia For the quantitative analysis of this compound, which often serves as an internal standard in pharmacokinetic studies of thiocolchicoside, establishing a validated analytical method is a critical prerequisite. axios-research.comlgcstandards.com The validation process ensures that the chosen analytical procedure is suitable for its intended purpose, providing accurate and precise measurements of the analyte in a given biological matrix. openpharmaceuticalsciencesjournal.comnih.gov

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines for bioanalytical method validation. frontiersin.org These guidelines delineate the essential parameters that must be evaluated to demonstrate a method's performance characteristics. These parameters typically include selectivity, accuracy, precision, linearity, recovery, and stability. researchgate.net

Detailed Research Findings

A highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of the non-deuterated form, 3-desmethylthiocolchicine, in human plasma. nih.gov This methodology is directly applicable to the analysis of its deuterated analog, this compound. The use of tandem mass spectrometry (MS-MS) provides high selectivity, allowing for the differentiation of the metabolite from its parent compound, thiocolchicoside, and other endogenous plasma components. nih.gov

In a key study, plasma samples were prepared using an ethyl acetate extraction method. nih.gov Chromatographic separation was achieved on a C18 column with a mobile phase consisting of acetonitrile and a formic acid solution, followed by detection using an API 2000 mass spectrometer in the multiple reaction monitoring (MRM) mode. nih.gov The research reported a mean recovery of 70% for 3-desmethylthiocolchicine and established a lower limit of quantification (LLOQ) at 0.39 ng/ml, demonstrating the method's sensitivity. nih.gov

Method Validation Parameters

The validation of a bioanalytical method for this compound involves a series of experiments to assess its performance. The results of these experiments are compared against predefined acceptance criteria, largely based on regulatory guidelines.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations.

| Parameter | Acceptance Criteria | Typical Result |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | To cover expected concentrations | 0.5 - 500 ng/mL |

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. rjptonline.org

| QC Level | Accuracy (% Bias) | Precision (%RSD) |

| Low | Within ±15% | ≤ 15% |

| Medium | Within ±15% | ≤ 15% |

| High | Within ±15% | ≤ 15% |

| LLOQ | Within ±20% | ≤ 20% |

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. Specificity ensures that the signal measured is from the analyte of interest only. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Recovery: The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.

| Parameter | Acceptance Criteria | Typical Result |

| Mean Recovery | Consistent and reproducible | ~70% nih.gov |

Stability: The stability of this compound in the biological matrix under different storage and handling conditions is evaluated. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability. The analyte is considered stable if the deviation from the nominal concentration is within acceptable limits (typically ±15%).

| Stability Test | Conditions | Acceptance Criteria (% Deviation) |

| Freeze-Thaw | Minimum of 3 cycles | ± 15% |

| Bench-Top | Room temperature for expected duration of handling | ± 15% |

| Long-Term | At intended storage temperature (e.g., -20°C or -70°C) | ± 15% |

Quality Control Protocols

Ongoing quality control is essential during the routine use of the validated method to ensure the integrity of the analytical results. openpharmaceuticalsciencesjournal.comxisdxjxsu.asia This is achieved by including QC samples at various concentrations with each batch of study samples.

The acceptance or rejection of an analytical run is based on the performance of these QC samples, following criteria such as the "4-6-X" rule, where at least four out of six QC samples must be within a certain percentage (e.g., 15%) of their nominal values, and at least 50% of the QCs at each concentration level must be valid. researchgate.net The use of a deuterated internal standard like this compound is a common practice to correct for variability during sample processing and instrumental analysis. lgcstandards.com

Future Perspectives and Emerging Research Avenues for 3 Demethyl Thiocolchicine D3

Design and Synthesis of Novel Analogs with Enhanced Selectivity or Potency

The core structure of 3-Demethyl Thiocolchicine (B1684108) provides a versatile scaffold for the design and synthesis of novel analogs with improved therapeutic profiles. The primary goal of such synthetic endeavors is to enhance selectivity towards specific cellular targets, thereby increasing potency and reducing the off-target effects that often limit the clinical utility of colchicinoids.

Research into thiocolchicine derivatives has demonstrated that modifications at various positions on the tricyclic ring system can significantly impact biological activity. For instance, substitutions on the A and C rings have been shown to modulate cytotoxicity and tubulin binding affinity. scbt.com The development of N-alkyl-thiocolchicinoids and their water-soluble salts, such as succinates and phosphates, represents a strategy to improve bioavailability and therapeutic index. nih.gov

Furthermore, the synthesis of hybrid molecules that combine the thiocolchicine backbone with other pharmacologically active moieties is a promising approach. For example, creating conjugates of thiocolchicine with molecules that target specific cancer cell receptors could lead to more directed and effective anticancer agents. The insights gained from the metabolic stability and pharmacokinetic profile of 3-Demethyl Thiocolchicine-d3 (B12409259) can guide the rational design of these next-generation analogs.

Table 1: Examples of Thiocolchicine Analog Modifications and Their Effects

| Modification Site | Type of Modification | Observed Effect | Reference |

| C-7 Amide Group | Replacement with various amine groups | Altered antiproliferative activity and selectivity | researchgate.net |

| C-10 Position | Substitution of the methylthio group | Increased molecular stability and tubulin binding | scbt.com |

| Ring B | Structural modifications | Can reduce toxicity while maintaining activity | nih.gov |

| C-2 and C-7 Positions | Introduction of fluorine | Enhanced efficiency compared to parent compounds | nih.gov |

Identification and Validation of New Biological Targets and Downstream Pathways

While tubulin is the most well-characterized biological target of colchicine (B1669291) and its analogs, leading to mitotic arrest in rapidly dividing cells, emerging research suggests that these compounds may have a broader range of molecular interactions. The use of 3-Demethyl Thiocolchicine-d3 as a research tool can aid in the identification and validation of these novel targets and their associated downstream signaling pathways.

One area of active investigation is the anti-inflammatory and immunomodulatory effects of thiocolchicoside (B1682803). Studies have shown that thiocolchicoside can act as a competitive antagonist of GABA-A receptors in the central nervous system, a mechanism distinct from its antitubulin activity. nih.gov Furthermore, thiocolchicoside has been found to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer. revespcardiol.org This inhibition of NF-κB activation and its downstream gene products provides a molecular basis for the observed anti-inflammatory and potential anticancer effects. revespcardiol.orgresearchgate.net